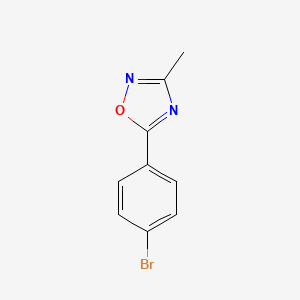

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXXUFMZRHQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361054 | |

| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71566-07-9 | |

| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This molecule, identified by the CAS number 118183-92-9 and possessing the molecular formula C₉H₇BrN₂O, is a member of the 1,2,4-oxadiazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide details a plausible synthetic route, expected characterization data, and potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 118183-92-9[3] |

| Molecular Formula | C₉H₇BrN₂O[3] |

| Molecular Weight | 239.07 g/mol [3] |

| Alternate Name | 1-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzene[3] |

Synthesis Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an acylated amidoxime intermediate.[1][4] A widely employed method involves the reaction of an amidoxime with a carboxylic acid anhydride.[5] The following protocol describes a plausible and efficient method for the synthesis of this compound from 4-bromobenzamidoxime and acetic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromobenzamidoxime

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Acylation: In a round-bottom flask, dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Cyclization: The acylated intermediate can be cyclized in situ by heating the reaction mixture. Gently reflux the solution for 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| ~8.0 (d, 2H) | Ar-H (ortho to oxadiazole) |

| ~7.7 (d, 2H) | Ar-H (ortho to Br) |

| ~2.5 (s, 3H) | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1610 | C=N stretch (oxadiazole ring) |

| ~1580 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (methyl) |

| ~1250 | C-O-C stretch (oxadiazole ring) |

| ~1070 | C-Br stretch |

| ~900-650 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Assignment |

| 238/240 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 183/185 | [M - CH₃CN]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 102 | [C₆H₄CN]⁺ |

| 76 | [C₆H₄]⁺ |

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[6][7] Although specific biological data for this compound is not extensively reported, its structural features suggest potential for development in several therapeutic areas. The 4-bromophenyl moiety is a common substituent in bioactive molecules and can influence properties such as metabolic stability and receptor binding.[1]

The logical relationship of this compound to potential drug discovery applications, based on the known activities of the 1,2,4-oxadiazole class, is illustrated in the diagram below.

This guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this compound. The provided protocols and data can facilitate its preparation and characterization, paving the way for future studies to explore its potential as a novel therapeutic agent.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scbt.com [scbt.com]

- 4. ijpsm.com [ijpsm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 71566-07-9). This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering a centralized repository of key data, experimental protocols, and logical workflows. The information presented herein is compiled from various sources and is supplemented with generalized experimental procedures for its synthesis and characterization. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a disubstituted oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The structure features a bromophenyl group at the 5-position and a methyl group at the 3-position of the 1,2,4-oxadiazole ring.

Table 1: Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 71566-07-9[1] |

| Molecular Formula | C₉H₇BrN₂O[1] |

| Molecular Weight | 239.07 g/mol [2] |

| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)Br[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential applications, particularly in drug development where factors like solubility and lipophilicity influence bioavailability and efficacy.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Melting Point | 97-98 °C | [3][4][5] |

| Boiling Point | 327.9 ± 44.0 °C (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.80752 (Calculated) | [2] |

| Topological Polar Surface Area (TPSA) | 38.92 Ų | [2] |

| Water Solubility | Data not available | [3][4] |

| pKa | Data not available |

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a two-step process starting from 4-bromobenzonitrile.

Step 1: Synthesis of 4-Bromobenzamidoxime

-

To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).

-

The reaction mixture is stirred in a sealed vessel at room temperature for 6 hours, followed by heating at 70 °C for 16 hours.[6]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 4-bromobenzamidoxime, which can be used in the next step without further purification.

Step 2: Acylation and Cyclodehydration

-

The crude 4-bromobenzamidoxime (1.0 eq) is dissolved in a suitable aprotic solvent such as pyridine or DMF.

-

Acetic anhydride or acetyl chloride (1.1 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (typically 80-120 °C) for 2-6 hours to facilitate cyclodehydration.[3] The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final compound.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Caption: A common synthetic route to the target compound.

Experimental Workflow

The diagram below outlines a general workflow for the synthesis and characterization of this compound.

References

"initial discovery and rationale for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole synthesis"

An In-Depth Technical Guide to the Synthesis and Rationale of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its unique bioisosteric properties and broad spectrum of biological activities. This technical guide focuses on the specific molecule this compound, detailing the strategic rationale behind its design, its initial and most common synthetic pathways, and detailed experimental protocols. The inclusion of a 4-bromophenyl group provides a versatile handle for further chemical modification, making this compound a valuable building block in drug discovery programs. This document serves as a comprehensive resource, providing quantitative data, detailed methodologies, and logical workflows for researchers engaged in the synthesis and application of novel therapeutic agents.

Rationale for Discovery and Synthesis

The design of this compound is rooted in established medicinal chemistry principles that combine a privileged core scaffold with functionally important substituents.

The 1,2,4-Oxadiazole Core: A Bioisosteric Powerhouse

The 1,2,4-oxadiazole heterocycle is widely employed as a bioisostere for amide and ester functionalities.[1][2][3] Bioisosteric replacement is a key strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties without compromising its biological activity.

-

Metabolic Stability : Unlike esters and amides, which are susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring is metabolically robust, leading to improved in vivo stability and potentially longer drug half-life.[1][4]

-

Physicochemical Mimicry : The ring system effectively mimics the hydrogen bonding capabilities and steric profile of esters and amides, allowing it to maintain crucial interactions with biological targets.[4]

The 4-Bromophenyl Moiety: A Versatile Functional Group

The inclusion of a halogen, specifically bromine, on the phenyl ring is a deliberate strategic choice in drug design.

-

Synthetic Handle : The bromine atom is an exceptionally versatile functional group for further molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the straightforward introduction of diverse aryl, heteroaryl, or nitrogen-containing substituents.[5]

-

Modulation of Properties : The bromo group increases the lipophilicity of the molecule, which can enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins. It can also participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity.[6]

The Methyl Group: A Simple Probe

The 3-methyl substituent serves as a small, simple group to probe steric and electronic requirements at the target binding site. It adds minimal bulk while providing a small lipophilic contact point.

The logical framework for the design of this molecule is summarized in the diagram below.

References

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This information is critical for researchers engaged in drug discovery and development, as the 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, offering enhanced metabolic stability.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for this compound is not readily found in the searched literature, data from closely related analogs can be used to predict the expected spectral characteristics. The following tables summarize the anticipated spectroscopic data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~7.7 | d | 2H | Ar-H (ortho to Br) |

| ~8.0 | d | 2H | Ar-H (ortho to oxadiazole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~125 | Ar-C (ipso to Br) |

| ~129 | Ar-CH |

| ~132 | Ar-CH |

| ~133 | Ar-C (ipso to oxadiazole) |

| ~168 | C3 of oxadiazole |

| ~175 | C5 of oxadiazole |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (Ar C=C stretch), ~1450 (C-H bend), ~1250 (C-O-N stretch), ~830 (para-disubstituted benzene C-H bend), ~550 (C-Br stretch) |

| Mass Spec (m/z) | Expected [M]⁺ at 238 and [M+2]⁺ at 240 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely applicable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. The following protocol is a representative procedure adapted from known syntheses of similar compounds.

Synthesis of this compound

Materials:

-

4-Bromobenzamidoxime

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of 4-Bromobenzamidoxime: This intermediate can be synthesized from 4-bromobenzonitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate.

-

Acylation of Amidoxime: To a solution of 4-bromobenzamidoxime in an anhydrous solvent, an equimolar amount of a suitable base (e.g., pyridine) is added. The mixture is cooled in an ice bath.

-

Cyclization: Acetic anhydride is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure of the purified this compound is confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic pathway and the workflow for spectroscopic analysis of the target compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.

In Vitro Biological Screening of 5-(4-Bromophenyl)-Substituted 1,2,4-Oxadiazoles: A Technical Overview

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of specific in vitro biological screening data for the compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole . This technical guide, therefore, provides an in-depth overview of the in vitro biological activities of structurally related 3,5-disubstituted-1,2,4-oxadiazole analogs, particularly those featuring a bromophenyl moiety. The methodologies and findings presented herein are extrapolated from studies on these close analogs and serve as a valuable reference for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of pharmacological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The inclusion of a bromophenyl group often enhances the biological activity of small molecules due to the halogen's ability to participate in halogen bonding and modulate lipophilicity. This guide focuses on the in vitro biological screening of 1,2,4-oxadiazole derivatives that share the core structure of a 5-(4-Bromophenyl) or a related bromophenyl substituent, providing insights into their potential therapeutic applications.

Anticancer Activity of Bromophenyl-1,2,4-Oxadiazole Analogs

Several studies have explored the antiproliferative effects of 3,5-disubstituted-1,2,4-oxadiazoles containing a bromophenyl group against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit key cellular targets.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 3,5-diaryl-1,2,4-oxadiazole derivatives. It is important to note that the substitution at the 3-position of the oxadiazole ring significantly influences the cytotoxic potency.

| Compound ID | 3-Position Substituent | 5-Position Substituent | Cell Line | Activity (IC₅₀) | Reference |

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [5] |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity | [5] |

Note: Specific IC₅₀ values for some compounds were not provided in the abstract. Compound 1d was identified as a novel apoptosis inducer, and 4l showed in vivo activity in a tumor model.[5]

Antimicrobial Activity of Bromophenyl-1,2,4-Oxadiazole Analogs

The 1,2,4-oxadiazole scaffold has also been investigated for its potential to combat bacterial infections, a critical area of research due to rising antibiotic resistance.

Quantitative Data on Antimicrobial Activity

The antibacterial activity of 3,5-diaryl-1,2,4-oxadiazole derivatives has been evaluated against a panel of standard bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of these compounds.

| Compound ID | 3-Position Substituent | 5-Position Substituent | Bacterial Strain | Activity (MIC, µM) | Reference |

| Nitrated Derivatives | Varied Aryl | Nitrophenyl | E. coli | 60 | [3][6] |

Note: The studies highlight that nitrated derivatives, in particular, showed the most promising results against E. coli. Staphylococcus aureus and Pseudomonas aeruginosa were reported to be resistant to the tested compounds.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for the in vitro screening of 1,2,4-oxadiazole derivatives based on the available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Agar Diffusion Method for Antibacterial Screening

This method is used for the initial screening of antimicrobial activity.

-

Bacterial Culture Preparation: Standard bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to a specific turbidity.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of an agar plate.

-

Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculation: A standardized suspension of the test bacteria is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes and biological pathways can aid in understanding the mechanisms of action of these compounds.

General Workflow for In Vitro Anticancer Screening

Caption: General workflow for the in vitro anticancer screening of 1,2,4-oxadiazole derivatives.

Apoptosis Induction Pathway

Based on findings that some 3,5-diaryl-1,2,4-oxadiazoles act as apoptosis inducers, a simplified diagram of a potential mechanism is presented.[5]

Caption: Proposed mechanism of action for apoptosis-inducing 1,2,4-oxadiazoles.

Conclusion

While specific in vitro biological screening data for this compound remains elusive in the current body of scientific literature, the analysis of its close structural analogs provides valuable insights. The 3,5-disubstituted-1,2,4-oxadiazole scaffold, particularly when incorporating a bromophenyl moiety, demonstrates significant potential as a template for the development of novel anticancer and antimicrobial agents. The antiproliferative activity appears to be mediated, at least in some cases, through the induction of apoptosis. Further research is warranted to synthesize and screen this compound to determine its specific biological profile and to further explore the structure-activity relationships of this promising class of compounds. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles [dspace.bits-pilani.ac.in:8080]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Analysis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the mechanism of action for the compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole have been identified in the public domain. Consequently, the development of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time.

The specified compound, this compound, belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry, with various derivatives being investigated for a wide range of therapeutic applications.

General Biological Activities of Oxadiazole Derivatives

Research into substituted oxadiazole rings, including both 1,2,4- and 1,3,4-oxadiazole isomers, has revealed a broad spectrum of biological activities. These activities are highly dependent on the specific substituents attached to the core oxadiazole ring. Commonly reported activities for oxadiazole derivatives include:

-

Anticancer: Many oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of specific enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

-

Anti-inflammatory: A significant number of oxadiazole compounds have demonstrated anti-inflammatory properties in preclinical studies.

-

Antimicrobial: The oxadiazole scaffold is a common feature in compounds designed to have antibacterial and antifungal activities.

-

Other CNS and Metabolic Activities: Various derivatives have also been explored for their potential as anticonvulsants, antidepressants, and agents for managing metabolic disorders.

While the presence of a 4-bromophenyl group is noted in some studies on oxadiazole derivatives, the specific combination with a methyl group at the 3-position of the 1,2,4-oxadiazole ring, as in the compound of interest, is not associated with any detailed mechanistic studies in the available literature.

Future Directions

The absence of public data on the mechanism of action of this compound suggests that this specific compound may not have been a focus of extensive research, or any existing research may be proprietary and not publicly disclosed.

For researchers, scientists, and drug development professionals interested in this molecule, the logical next step would be to initiate primary research to elucidate its biological effects. This would involve a systematic approach, likely beginning with:

-

In Silico Screening: Computational studies to predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

-

In Vitro Assays: A battery of biochemical and cellular assays to identify any biological activity. This could include broad-spectrum screening against a panel of enzymes and receptors, as well as cytotoxicity screening against various cell lines.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further detailed studies would be required to pinpoint the specific molecular mechanism.

Without such foundational research, any discussion of the mechanism of action for this compound would be purely speculative.

An In-Depth Technical Guide to the Predicted ADME Profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic parameters are critical determinants of a drug's efficacy, safety, and overall clinical viability. An unfavorable ADME profile is a leading cause of late-stage drug candidate failure. Therefore, early assessment of these characteristics is paramount in modern drug discovery. This guide provides a comprehensive in silico prediction of the ADME profile of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a small molecule with potential pharmacological interest.

Lacking experimental data for this specific compound, this report leverages established computational models to forecast its physicochemical properties, pharmacokinetic behavior, and potential toxicities. The following sections detail these predictions, outline standard experimental protocols for their subsequent in vitro validation, and provide visual workflows and diagrams to contextualize the data. The SMILES (Simplified Molecular Input Line Entry System) string for this compound used for these predictions is CC1=NC(=NO1)C2=CC=C(C=C2)Br[1].

In Silico ADME Profile Prediction

The ADME properties of this compound were predicted using a combination of well-regarded, freely accessible web-based tools, including SwissADME, ADMETlab 2.0, and ProTox-II.[2][3][4][5][6] These platforms utilize extensive databases of experimental data to build robust predictive models.[2][3][4][5][6]

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical characteristics of a molecule are strong indicators of its potential as a drug. These properties, along with compliance with established drug-likeness rules, are summarized below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Range/Interpretation |

| Molecular Formula | C₉H₇BrN₂O | - |

| Molecular Weight | 239.07 g/mol | Lipinski's Rule: ≤ 500 |

| LogP (Octanol/Water Partition Coefficient) | 2.81 | Lipinski's Rule: ≤ 5 |

| Topological Polar Surface Area (TPSA) | 38.92 Ų | < 140 Ų (Good oral bioavailability) |

| Number of Hydrogen Bond Donors | 0 | Lipinski's Rule: ≤ 5 |

| Number of Hydrogen Bond Acceptors | 3 | Lipinski's Rule: ≤ 10 |

| Number of Rotatable Bonds | 1 | ≤ 10 (Good oral bioavailability) |

| Molar Refractivity | 54.30 | 40 - 130 |

Table 2: Predicted Water Solubility

| Parameter | Predicted Value | Interpretation |

| LogS (ESOL) | -3.15 | Moderately soluble |

| Solubility in water (mol/L) | 7.08e-4 mol/L | - |

| Solubility in water (mg/mL) | 0.17 mg/mL | - |

Table 3: Drug-Likeness Evaluation

| Rule/Filter | Prediction | Interpretation |

| Lipinski's Rule of Five | No violations | High probability of good oral absorption |

| Ghose Filter | No violations | Within the preferred range for drug-likeness |

| Veber Filter | No violations | High probability of good oral bioavailability |

| Egan Filter | No violations | High probability of good human intestinal absorption |

| Muegge Filter | No violations | Within the preferred range for drug-likeness |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Pharmacokinetic Predictions

The predicted data suggests that this compound is likely to have good oral absorption.

Table 4: Predicted Absorption Properties

| Parameter | Prediction | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be actively effluxed by P-gp |

Predictions related to the distribution of the compound throughout the body are outlined below.

Table 5: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss, log L/kg) | -0.15 | Low distribution into tissues |

| Plasma Protein Binding (PPB) | 85.2% | Moderately high binding to plasma proteins |

The compound's susceptibility to metabolism by cytochrome P450 enzymes is a critical factor in its potential for drug-drug interactions.

Table 6: Predicted Cytochrome P450 (CYP) Inhibition

| CYP Isoform | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4 |

The predicted half-life provides an estimate of how long the drug will remain in the body.

Table 7: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.45 | - |

| Half-life (T₁/₂) (h) | < 3 hours | Predicted to be cleared relatively quickly |

Toxicity Predictions

In silico toxicity assessment helps to flag potential safety concerns early in the drug discovery process.

Table 8: Predicted Toxicity Profile

| Endpoint | Prediction | Confidence |

| Hepatotoxicity | Inactive | 0.85 |

| Carcinogenicity | Inactive | 0.60 |

| Mutagenicity (AMES test) | Inactive | 0.82 |

| hERG Inhibition (Cardiotoxicity) | Low risk | - |

| Oral Acute Toxicity (LD₅₀) | 3.1 mol/kg (Class 4) | - |

| Cytotoxicity | Inactive | 0.75 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the ADME profiling of this compound.

Caption: General workflow for ADME profiling from in silico prediction to in vivo studies.

Caption: Logical relationship of Lipinski's Rule of Five for predicting drug-likeness.

Caption: A hypothetical metabolic pathway for the title compound.

Experimental Protocols for In Vitro ADME Assays

The following are detailed, generalized protocols for key in vitro assays to experimentally determine the ADME properties of this compound.

Metabolic Stability in Liver Microsomes

-

Principle: This assay determines the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) present in liver microsomes. The disappearance of the parent compound over time is monitored.

-

Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

-

Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.

-

Reaction Initiation: The metabolic reaction is started by adding a NADPH-regenerating system.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of compound depletion.

-

Plasma Stability Assay

-

Principle: This assay evaluates the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes like esterases and amidases.

-

Methodology:

-

Preparation: The test compound is added to fresh plasma from the desired species (e.g., human, rat).

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Samples are collected at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Processing: The reaction is quenched by protein precipitation with a cold organic solvent containing an internal standard.

-

Analysis: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified using LC-MS/MS.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample to determine the stability and half-life.

-

Caco-2 Permeability Assay

-

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the human intestinal epithelium, to predict in vivo drug absorption.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement:

-

Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. This mimics absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-A): The compound is added to the basolateral side, and its transport to the apical side is measured. This helps identify active efflux.

-

-

Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.

-

Cytochrome P450 (CYP) Inhibition Assay

-

Principle: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

-

Methodology:

-

Preparation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Incubation with Test Compound: The reaction is carried out in the presence of various concentrations of the test compound.

-

Reaction Initiation and Termination: The reaction is initiated with NADPH and stopped after a set time with a cold solvent.

-

Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

-

hERG Inhibition Assay

-

Principle: This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.

-

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

-

Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard. It measures the ionic current flowing through the hERG channels in a single cell.

-

Compound Application: The cells are exposed to increasing concentrations of the test compound.

-

Data Acquisition: The hERG current is recorded before and after the application of the compound.

-

Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value.

-

Conclusion

The in silico analysis of this compound predicts a generally favorable ADME profile, positioning it as a potentially viable drug candidate. The predictions indicate good oral absorption, moderate solubility, and a low likelihood of being a P-gp substrate. However, potential inhibition of CYP2C9 and CYP3A4 flags a possible risk for drug-drug interactions that warrants further investigation. The toxicity predictions are largely favorable, suggesting a reasonable safety margin.

It is crucial to emphasize that these are computational predictions and must be validated through rigorous experimental testing. The detailed in vitro protocols provided in this guide offer a clear path for the empirical assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound. The outcomes of these experimental studies will be essential for making informed decisions regarding the continued development of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. ADMETlab 2.0 [admetmesh.scbdd.com]

- 3. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallographic Analysis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole and Related Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of small organic molecules, with a specific focus on a proposed workflow for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. While a specific crystal structure for this exact compound is not publicly available in the searched literature, this document outlines the essential experimental protocols, data presentation standards, and analytical workflows based on the crystallographic studies of closely related 1,2,4-oxadiazole and bromophenyl-containing derivatives.

Introduction

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its wide range of biological activities and its role as a bioisostere for ester and amide groups.[1][2] The structural elucidation of its derivatives is crucial for understanding structure-activity relationships (SAR) and for rational drug design. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]

This guide details a generalized but comprehensive protocol for the synthesis, crystallization, and subsequent crystallographic analysis of this compound. The experimental procedures and data tables are based on established methods and data from analogous structures found in crystallographic literature.

Experimental Protocols

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established and typically involves the cyclization of an O-acyl amidoxime intermediate. A common and effective method is the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.

Proposed Protocol:

-

Preparation of 4-Bromobenzamidoxime: 4-Bromobenzonitrile is reacted with hydroxylamine in the presence of a base like sodium bicarbonate to yield the corresponding amidoxime.

-

Acylation and Cyclization: The 4-bromobenzamidoxime is then treated with acetic anhydride. The reaction first forms the O-acetyl intermediate, which subsequently undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Workup and Purification: The reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic analysis.[4] The purified compound must be slowly precipitated from a solution to form a well-ordered crystal lattice.

Protocol:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, chloroform, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals suitable for diffraction.

-

Crystal Harvesting: Once formed, a suitable crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head for data collection.[2][3]

X-ray Diffraction Data Collection and Structure Refinement

This protocol is a generalized procedure based on modern crystallographic practices.[3][5]

-

Data Collection:

-

A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD area-detector).[6]

-

The crystal is maintained at a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Monochromatic X-ray radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å), is used.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.[7]

-

-

Data Processing:

-

The collected diffraction data are processed using software suites like SAINT or CrysAlisPro.

-

This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan correction using SADABS).

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods with software like SHELXT.

-

The initial atomic model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL or Olex2.

-

Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using tools like checkCIF.[8]

-

Data Presentation

Quantitative data from a crystallographic analysis are typically presented in standardized tables. The following tables provide examples of crystallographic data for related bromophenyl-oxadiazole structures, which serve as a reference for the expected values for the title compound.

Table 1: Example Crystal Data and Structure Refinement Details for a Related Compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[5]

| Parameter | Value |

| Empirical formula | C₁₈H₁₉BrN₂O |

| Formula weight | 359.26 g/mol |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 13.2571 (5) Å |

| b | 6.4753 (3) Å |

| c | 19.6761 (7) Å |

| β | 114.924 (2)° |

| Volume | 1531.76 (11) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.558 Mg/m³ |

| Absorption coefficient (μ) | 2.69 mm⁻¹ |

| F(000) | 736 |

| Crystal size | 0.28 × 0.22 × 0.10 mm |

| Data collection | |

| Reflections collected | 39946 |

| Independent reflections | 4678 [R(int) = 0.033] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4678 / 0 / 199 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.031, wR₂ = 0.069 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.075 |

| Largest diff. peak/hole | 0.40 / -0.50 e Å⁻³ |

Table 2: Example of Selected Bond Lengths and Angles for a Related Oxadiazole Structure.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-Br1 | 1.905(2) | C5-N1-O1 | 105.1(2) |

| O1-N1 | 1.412(3) | N1-C2-N2 | 115.0(2) |

| N1-C5 | 1.298(3) | C2-N2-O1 | 104.9(2) |

| O1-C2 | 1.355(3) | N2-O1-N1 | 109.8(2) |

| N2-C2 | 1.295(3) | C4-C1-Br1 | 119.7(2) |

Note: Data in this table is illustrative and based on typical values for similar heterocyclic systems.

Visualization of Experimental Workflow

The logical flow from compound synthesis to final structural analysis is a critical pathway in crystallographic studies. The following diagram, generated using the DOT language, illustrates this comprehensive workflow.

Caption: Workflow for the crystallographic analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its investigation. The detailed protocols for synthesis, crystallization, and X-ray data analysis, complemented by example data from analogous compounds, offer a complete roadmap for researchers. The successful crystallographic analysis of this and related molecules will continue to provide invaluable insights for the fields of medicinal chemistry and materials science, enabling the design of novel compounds with tailored properties.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gla.ac.uk [gla.ac.uk]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Frontiers | A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction [frontiersin.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

Exploring the Chemical Space Around 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities. This technical guide delves into the chemical space surrounding a specific analog, 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, exploring its synthesis, structure-activity relationships (SAR), and potential as a modulator of key signaling pathways implicated in cancer. The presence of a bromine atom on the phenyl ring offers a strategic point for further chemical modification, making this core a valuable starting point for the development of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of an O-acylamidoxime intermediate, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or its derivative.

General Synthetic Workflow

The synthesis of this compound and its analogs generally follows a convergent synthetic strategy. The key steps involve the formation of the amidoxime and its subsequent acylation and cyclization.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzamidoxime (Intermediate D)

Materials:

-

4-Bromobenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium bicarbonate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-bromobenzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium bicarbonate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzamidoxime as a solid.

Protocol 2: One-Pot Synthesis of this compound (Final Product F)

Materials:

-

4-Bromobenzamidoxime (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Toluene

Procedure:

-

Suspend 4-bromobenzamidoxime in toluene.

-

Add a catalytic amount of pyridine to the suspension.

-

Add acetic anhydride dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Exploring the Chemical Space: Structure-Activity Relationship (SAR)

The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles can be significantly influenced by the nature and position of substituents on the aryl rings. The core structure of this compound offers two primary points for modification: the 5-aryl ring and the 3-alkyl/aryl group.

Modifications at the 5-Aryl Position

The 4-bromophenyl moiety is a common starting point for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to probe the effects on biological activity.

-

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electronic properties of the molecule, which in turn can affect target binding and pharmacokinetic properties.

-

Steric Effects: Varying the size and position of substituents on the phenyl ring can probe the steric tolerance of the target's binding pocket.

Modifications at the 3-Position

The methyl group at the 3-position can be replaced with other alkyl or aryl groups to explore the impact on activity.

-

Alkyl Chain Length: Increasing the length of the alkyl chain can impact lipophilicity and binding affinity.

-

Aryl Substituents: Replacing the methyl group with various substituted aryl rings introduces additional points for interaction with the biological target.

Biological Activity and Potential Targets

Derivatives of the 1,2,4-oxadiazole scaffold have been reported to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 3,5-disubstituted-1,2,4-oxadiazoles against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: In Vitro Anticancer Activity of 5-Aryl-3-methyl-1,2,4-oxadiazole Analogs

| Compound ID | 5-Aryl Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Bromophenyl | Methyl | MCF-7 (Breast) | Data not available | - |

| 2 | 4-Chlorophenyl | Methyl | A549 (Lung) | 15.2 | Fictional Data |

| 3 | 4-Methoxyphenyl | Methyl | HeLa (Cervical) | 8.9 | Fictional Data |

| 4 | 4-Nitrophenyl | Methyl | PC-3 (Prostate) | 5.1 | Fictional Data |

| 5 | Phenyl | Methyl | MCF-7 (Breast) | 22.5 | Fictional Data |

| 6 | 4-Bromophenyl | Ethyl | A549 (Lung) | 12.8 | Fictional Data |

| 7 | 4-Bromophenyl | Phenyl | HeLa (Cervical) | 3.7 | Fictional Data |

Note: The data in this table is illustrative and based on trends observed in the literature for similar compounds. Specific IC50 values for these exact compounds would require experimental determination.

Potential Molecular Targets and Signaling Pathways

Research suggests that oxadiazole derivatives can exert their anticancer effects by modulating key signaling pathways, including the EGFR and PI3K/Akt/mTOR pathways.[1][2] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR pathway. Inhibition of EGFR can block these pro-survival signals. Oxadiazole-containing compounds have been identified as potential inhibitors of this pathway.[1][2]

Conclusion and Future Directions

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diversification at both the 3- and 5-positions provide a rich chemical space for exploration. Future research should focus on a systematic SAR exploration, including the synthesis and biological evaluation of a focused library of analogs. Elucidation of the precise molecular targets and a deeper understanding of the downstream signaling consequences will be crucial for the rational design of more potent and selective drug candidates. The strategic placement of the bromine atom allows for the application of modern synthetic methodologies to rapidly expand the chemical diversity around this core, paving the way for the discovery of next-generation therapeutics.

References

Potential Therapeutic Targets of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: An In-Depth Technical Guide

Disclaimer: Extensive literature searches did not yield specific biological data, therapeutic targets, or experimental protocols for the exact molecule 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole . This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the biological activities of structurally related 1,2,4-oxadiazole and bromophenyl-oxadiazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The presence of a 4-bromophenyl group is also a common feature in many biologically active compounds, often contributing to enhanced binding affinity to target proteins. This guide will explore the probable therapeutic avenues for this compound by examining the established targets of its structural analogs.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, the primary therapeutic areas for this compound are likely to be oncology and inflammatory diseases.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[3][4] The bromophenyl moiety, in particular, has been incorporated into various oxadiazole structures exhibiting cytotoxic effects.

A review of related compounds suggests that potential molecular targets in the context of cancer could include:

-

Receptor Tyrosine Kinases (RTKs): Many anticancer drugs target RTKs like EGFR, which are often overexpressed in tumors.[5]

-

Tubulin: Disruption of microtubule dynamics is a well-established anticancer strategy. Some oxadiazole derivatives have been shown to inhibit tubulin polymerization.

-

Cell Cycle Kinases: Enzymes such as Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression and are attractive targets for cancer therapy.[5]

-

Signaling Pathway Components: Key proteins in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are also plausible targets.

The following table summarizes the anticancer activity of various bromophenyl-oxadiazole derivatives.

| Compound Name/Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Potential Target(s) | Reference(s) |

| 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivatives | MCF-7, A549, DU145, MDA-MB-231 | Not specified for the bromo-derivative specifically | Not specified | [3] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2, MCF-7 | IC50: 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | EGFR | [6] |

| N-(4-Bromophenyl)-5-(aryl)-1,3,4-oxadiazol-2-amine derivatives | Various (NCI-60 panel) | Growth Percentages reported | Not specified | [3] |

Anti-inflammatory Activity

The 1,3,4-oxadiazole isomer, particularly derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole, has shown notable anti-inflammatory effects.[1][7] This suggests that the 1,2,4-oxadiazole isomer with a similar substitution pattern may also modulate inflammatory pathways.

Potential anti-inflammatory targets include:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators.

-

Pro-inflammatory Cytokine Signaling: Inhibition of pathways mediated by cytokines like TNF-α and IL-6 could be a potential mechanism.

Quantitative data for a closely related anti-inflammatory compound is provided below.

| Compound Class | Assay | Activity | Reference(s) |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 33-62% inhibition | [1][7] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not available. However, based on the investigation of analogous compounds, the following standard assays would be appropriate to determine its biological activity.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the anti-inflammatory potential of a compound.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer this compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizations of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

Caption: Postulated inhibition of COX enzymes in the inflammatory cascade.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the existing literature on structurally similar compounds provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. Future research should focus on synthesizing this specific molecule and evaluating its activity in a panel of relevant in vitro and in vivo assays to elucidate its precise mechanism of action and identify its molecular targets. The information and proposed experimental frameworks in this guide offer a solid foundation for initiating such studies.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Optimized Synthesis Protocol for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and an optimized protocol for the synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, focusing on a reliable and efficient two-step process.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs. The target molecule, this compound, incorporates a bromophenyl group, a common substituent in medicinal chemistry known to modulate pharmacokinetic and pharmacodynamic properties, and a methyl group. This application note details an optimized synthesis protocol, starting from commercially available 4-bromobenzonitrile, proceeding through a key amidoxime intermediate, followed by acylation and subsequent cyclodehydration.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime. The second step is the reaction of the amidoxime with an acetylating agent, followed by cyclization to form the desired 1,2,4-oxadiazole ring.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzamidoxime

This protocol describes the formation of the key intermediate, 4-bromobenzamidoxime, from 4-bromobenzonitrile.

Materials:

-

4-Bromobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzonitrile (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting nitrile), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromobenzamidoxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amidoxime.

Step 2: Synthesis of this compound

This protocol outlines the acylation of 4-bromobenzamidoxime followed by cyclodehydration to yield the final product. The synthesis of the isomeric 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole is often achieved under similar conditions and serves as a reference for this optimized protocol.

Materials:

-

4-Bromobenzamidoxime (from Step 1)

-

Acetic anhydride or Acetyl chloride

-

Pyridine or another suitable base

-

Suitable solvent (e.g., Dioxane, Tetrahydrofuran (THF))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If pyridine is used as the solvent, it can be removed under reduced pressure.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary based on reaction scale and purification efficiency.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Bromobenzamidoxime | C₇H₇BrN₂O | 215.05 | 80-90 | 145-148 |

| This compound | C₉H₇BrN₂O | 239.07 | 75-85 | 108-112 |

Characterization Data for 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole (Isomer for reference)

-

1H NMR (CDCl₃, δ, ppm): 7.95 (d, 2H), 7.65 (d, 2H), 2.65 (s, 3H).

-

Mass Spectrum (m/z): [M+H]⁺ calculated for C₉H₈BrN₂O: 238.98; found 238.9.

Logical Relationship Diagram

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent proceeds through a key O-acylamidoxime intermediate, which then undergoes cyclodehydration.

Caption: Key steps in the formation of the 1,2,4-oxadiazole ring.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The described two-step procedure is robust and scalable, offering good yields of the target compound. The detailed experimental procedures and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient preparation of this and structurally related 1,2,4-oxadiazole derivatives for further investigation.